molecular formula C30H40O2 B162417 beta-Citraurin CAS No. 650-69-1

beta-Citraurin

Cat. No. B162417
CAS RN: 650-69-1
M. Wt: 432.6 g/mol
InChI Key: AVPAEFHIEZLSLZ-QCPGYTKSSA-N
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Description

Beta-Citraurin is a carotenoid pigment found only in orange peel . It is responsible for the red-orange color of certain citrus varieties . The molecular formula of this compound is C30H40O2 and it has a molecular weight of 432.64 .


Synthesis Analysis

The synthesis of this compound involves the enzyme Carotenoid Cleavage Dioxygenase4 (CitCCD4). This enzyme cleaves beta-cryptoxanthin and zeaxanthin at the 7,8 or 7’,8’ position, leading to the formation of this compound .


Molecular Structure Analysis

This compound is an organic compound with a molecular formula of C30H40O2. It consists of 30 carbon atoms, 40 hydrogen atoms, and 2 oxygen atoms . It contains a total of 72 bonds, including 32 non-H bonds, 10 multiple bonds, 9 rotatable bonds, 10 double bonds, 1 six-membered ring, 1 aldehyde (aliphatic), 1 hydrox

properties

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16E)-17-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,6,11,15-tetramethylheptadeca-2,4,6,8,10,12,14,16-octaenal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40O2/c1-23(12-8-9-13-24(2)15-11-17-26(4)22-31)14-10-16-25(3)18-19-29-27(5)20-28(32)21-30(29,6)7/h8-19,22,28,32H,20-21H2,1-7H3/b9-8+,14-10+,15-11+,19-18+,23-12+,24-13+,25-16+,26-17+/t28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPAEFHIEZLSLZ-QCPGYTKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201024326
Record name 8'-Apozeaxanthinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

650-69-1
Record name (2E,4E,6E,8E,10E,12E,14E,16E)-17-[(4R)-4-Hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl]-2,6,11,15-tetramethyl-2,4,6,8,10,12,14,16-heptadecaoctaenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=650-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Citraurin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000650691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8'-Apozeaxanthinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-CITRAURIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRI2528DO7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the relationship between beta-citraurin content and color intensity in citrus fruits?

A1: Research suggests a strong correlation between this compound content and color intensity in citrus fruits like oranges. Increased color intensity is associated with a decline in the (9Z)-violaxanthin: this compound ratio, indicating that this compound plays a significant role in the development of vibrant orange hues. [] This ratio shift, along with increases in flavedo (9Z)-violaxanthin and this compound content, can even be used for accurate color-grading of oranges. []

Q2: How does the presence of this compound vary across different citrus species and tissues?

A2: this compound exhibits interesting distribution patterns within citrus fruits. It's primarily found in the peel of oranges but not in their juice vesicles. [] Conversely, violaxanthin, 9-cis-violaxanthin, and luteoxanthin are present in orange juice vesicles but not the peel. [] This suggests independent carotenoid biosynthesis pathways in different fruit tissues. Interestingly, while present in orange peels, this compound is notably absent in the peels of lycopene-accumulating Cara Cara red oranges. []

Q3: What other apocarotenoids have been identified alongside this compound in citrus fruits?

A3: In addition to this compound, researchers have identified other apocarotenoids in various citrus species. For instance, beta-apo-8'-carotenal was found as a minor constituent in Clementine and Dancy tangerine peels. [] Additionally, a novel carotenoid aldehyde, apo-12'-violaxanthal, was also isolated from these tangerine varieties. []

Q4: Are there any analytical techniques specifically used for studying this compound?

A4: High-performance liquid chromatography (HPLC) coupled with photodiode array detection has been successfully employed to analyze carotenoid composition, including this compound, in various citrus tissues. [] This method facilitates the separation and identification of numerous carotenoids based on their retention times and spectral characteristics, contributing to a deeper understanding of their distribution and abundance in different citrus species and varieties.

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